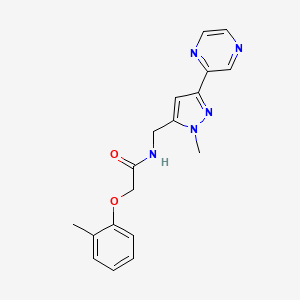

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a pyrazine ring and an o-tolyloxy acetamide side chain. Its structure combines aromatic and heteroaromatic moieties, which are critical for interactions with biological targets.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-13-5-3-4-6-17(13)25-12-18(24)21-10-14-9-15(22-23(14)2)16-11-19-7-8-20-16/h3-9,11H,10,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBBQYUGTPQGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the pyrazole intermediate.

Formation of the Tolyl Group: The o-tolyloxy group is typically introduced through an etherification reaction, where an o-tolyl alcohol reacts with an appropriate acylating agent.

Final Coupling: The final step involves coupling the pyrazole-pyrazine intermediate with the tolyloxy acetamide moiety, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Research: The compound can be used in studies investigating its effects on cellular processes and pathways.

Materials Science: Its unique structure might be exploited in the design of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure suggests it might inhibit or activate certain pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Critical Analysis of Key Differences

- Ortho vs.

- Heterocycle Choice : Pyrazine (target) offers hydrogen-bonding sites absent in thiophene (FEMA 4809) or isoxazole (), which could enhance target specificity.

- Regulatory Pathways : The absence of GRAS status for the target compound underscores the need for detailed toxicological studies, unlike its FEMA-listed analog .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with coupling reactions between pyrazine and pyrazole precursors, followed by alkylation or acetamide formation. For example, hydrazinolysis of ethyl pyrazole carboxylates (as in ) can yield intermediates, which are then functionalized with o-tolyloxy groups via nucleophilic substitution.

- Optimization : Use K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reaction efficiency . Monitor purity via thin-layer chromatography (TLC) and confirm yields via HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- Spectroscopic analysis : Combine ¹H/¹³C NMR to confirm aromatic proton environments and acetamide carbonyl signals (~168–170 ppm). IR spectroscopy can validate C=O and N-H stretches .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight alignment with theoretical values (±2 ppm error) .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Methodology :

- Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to improve dispersion .

- Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C). Use LC-MS to identify decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., ATP-binding pockets in kinases). Validate with molecular dynamics (MD) simulations to assess binding stability .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrazine nitrogen, hydrophobic contacts with o-tolyl groups) using tools like LigandScout .

Q. What strategies resolve contradictions in activity data across different assay systems?

- Methodology :

- Assay standardization : Compare results from enzyme inhibition (e.g., fluorometric assays) vs. cell-based viability assays (e.g., MTT). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .

- Meta-analysis : Apply cheminformatics platforms (e.g., PASS Online) to cross-reference predicted and observed activities, adjusting for assay-specific variables like membrane permeability .

Q. How can reaction pathways be redesigned to improve scalability while minimizing side products?

- Methodology :

- Flow chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce byproduct formation. Optimize residence time and temperature gradients via DOE (Design of Experiments) .

- Catalyst screening : Test Pd/C or Cu-based catalysts for Suzuki-Miyaura couplings to enhance regioselectivity .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.